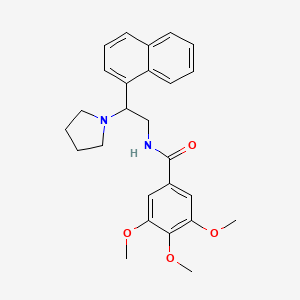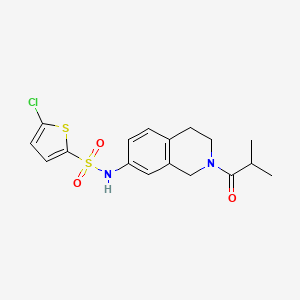
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O3S2 and its molecular weight is 398.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
Sulfonamide derivatives, including those structurally related to 5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, have been explored for their cytotoxic activities. Studies reveal that such compounds exhibit potent anticancer properties against breast and colon cancer cell lines. For instance, certain sulfonamide derivatives were synthesized and demonstrated significant cytotoxicity, highlighting the potential of these molecules in cancer therapy (Ghorab et al., 2015).
Antioxidant Properties
Research into analogues of sulfonamide, such as anthraquinone derivatives, has shown these compounds possess potent antioxidant properties. This is critical for developing therapies targeting oxidative stress-related diseases. A study synthesized an anthraquinone analogue demonstrating significant antioxidant activity, suggesting the relevance of sulfonamide derivatives in mitigating oxidative stress (Lakshman et al., 2020).
Inhibition of Cellular Processes
Isoquinoline sulfonamides, closely related to this compound, have been studied for their ability to inhibit various cellular processes. For example, these compounds can inhibit protein kinase C, affecting cytotoxic T lymphocyte-mediated lysis and cellular proliferation. This demonstrates the potential therapeutic applications of sulfonamide derivatives in regulating immune responses and cell growth (Juszczak & Russell, 1989).
Antimicrobial and Antiviral Activities
Sulfonamide compounds, through structural optimization, have shown promise in antimicrobial and antiviral therapies. Studies on novel sulfonamide derivatives have identified compounds with significant activity against Mycobacterium tuberculosis and influenza virus, highlighting their potential as dual inhibitors for treating infectious diseases (Marvadi et al., 2019).
Enzyme Inhibition for Glaucoma Treatment
In the context of ocular diseases, sulfonamide derivatives have been investigated for their potential as carbonic anhydrase inhibitors, a therapeutic approach for reducing intraocular pressure in glaucoma patients. Research into 5-substituted thieno[2,3-b]thiophene-2-sulfonamides has shown these compounds to possess topical ocular hypotensive activity, indicating their applicability in glaucoma treatment (Prugh et al., 1991).
Propiedades
IUPAC Name |
5-chloro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-11(2)17(21)20-8-7-12-3-4-14(9-13(12)10-20)19-25(22,23)16-6-5-15(18)24-16/h3-6,9,11,19H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVNALMCJPBNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
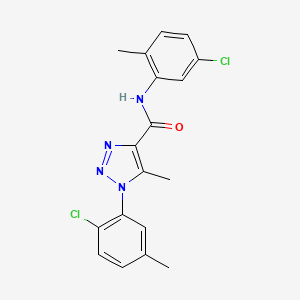
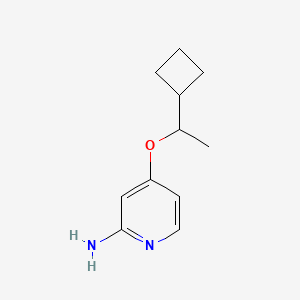
![[1-(3-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2661931.png)
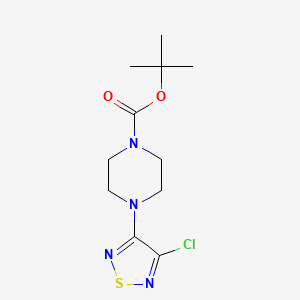
![(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661935.png)
![Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2661936.png)
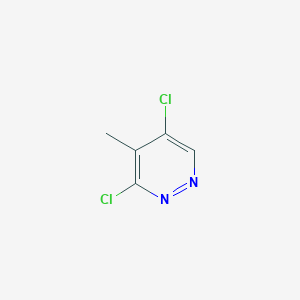
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2661939.png)

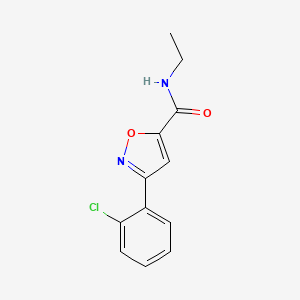
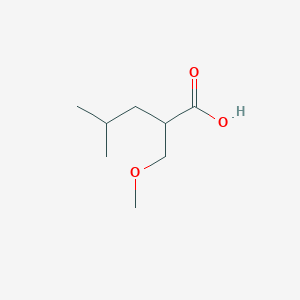

![4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide](/img/structure/B2661944.png)
